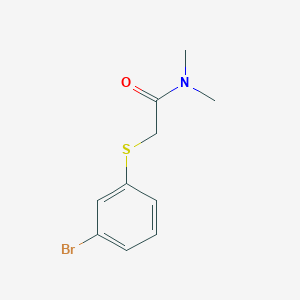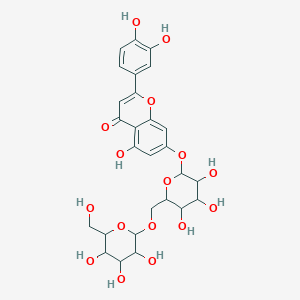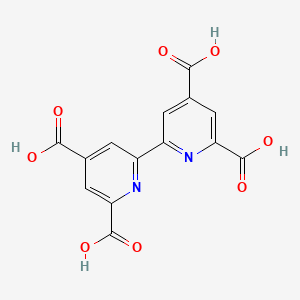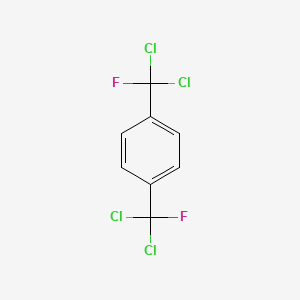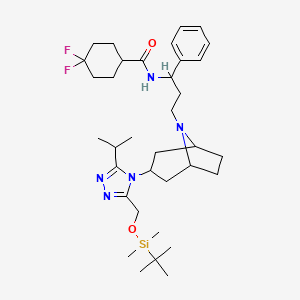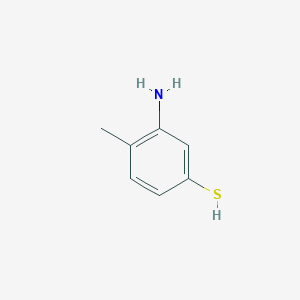![molecular formula C41H52NOPS B15091865 (R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of adamantane groups, a naphthalene moiety, and a sulfinamide functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phosphine ligand: This involves the reaction of adamantane derivatives with phosphine reagents under controlled conditions to form the di(adamantan-1-yl)phosphine intermediate.
Attachment of the naphthalene moiety: The naphthalene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Sulfinamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its ability to modulate biological pathways could lead to the development of novel drugs for various diseases.
Industry
In the industrial sector, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and other industrial products.
Mechanism of Action
The mechanism of action of ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s phosphine and sulfinamide groups enable it to bind to metal ions and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide
- ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide stands out due to the presence of the naphthalene moiety. This structural feature enhances its ability to form π-π interactions and increases its overall stability and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C41H52NOPS |
|---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-12-33-8-4-5-9-34(33)20-35)36-10-6-7-11-37(36)44(40-21-27-14-28(22-40)16-29(15-27)23-40)41-24-30-17-31(25-41)19-32(18-30)26-41/h4-13,20,27-32,38,42H,14-19,21-26H2,1-3H3 |
InChI Key |
QPLAXEFVCJZKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


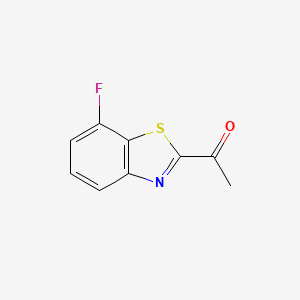
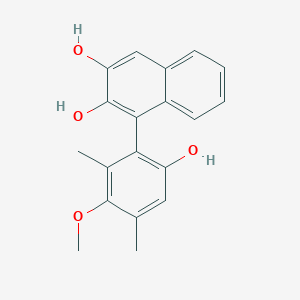
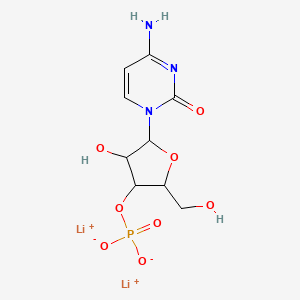
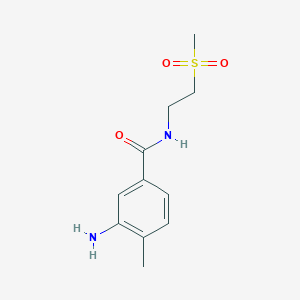
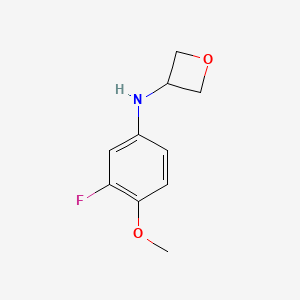
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
